
4-Chloro-2-(2,4-dichlorophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is widely used for its broad-spectrum antimicrobial properties, making it a common ingredient in various personal care products such as soaps, toothpastes, and deodorants . Triclosan was first developed in the 1960s and has since been incorporated into numerous consumer products due to its effectiveness in reducing bacterial contamination .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol attacks the chlorinated aromatic ring of 4-chlorophenol . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of triclosan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography . The final product is obtained as a white crystalline solid with a melting point of 55-60°C[4][4].
化学反应分析
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can lead to the formation of less chlorinated phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are frequently used.
Major Products
Oxidation: Chlorinated dioxins and other chlorinated by-products.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
作用机制
The antimicrobial action of 4-Chloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme, which is essential for fatty acid synthesis in bacteria . By blocking this enzyme, triclosan disrupts the bacterial cell membrane, leading to cell death. Additionally, triclosan can induce cytochrome P450 enzymes, which are involved in its metabolism .
相似化合物的比较
Similar Compounds
Triclocarban: Another antimicrobial agent with a similar mechanism of action but different chemical structure.
Chlorhexidine: A more potent antimicrobial agent used in medical settings.
Hexachlorophene: An older antimicrobial agent with higher toxicity.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)phenol is unique due to its broad-spectrum antimicrobial activity and its widespread use in consumer products. Unlike some other antimicrobial agents, it is effective at low concentrations and has a relatively low toxicity profile .
属性
CAS 编号 |
29098-85-9 |
|---|---|
分子式 |
C12H7Cl3O2 |
分子量 |
289.5 g/mol |
IUPAC 名称 |
4-chloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |
InChI 键 |
SOLHLLBMOQIIJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



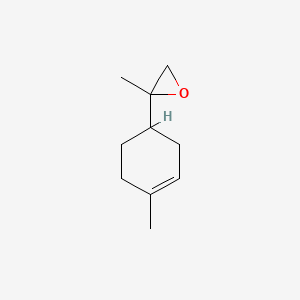
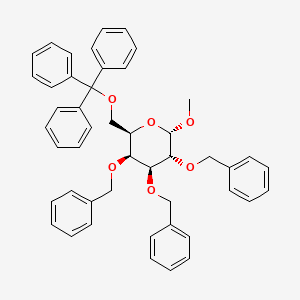
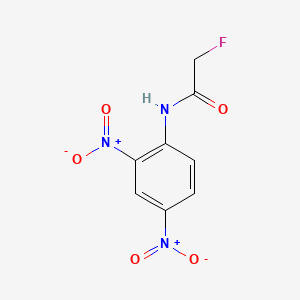
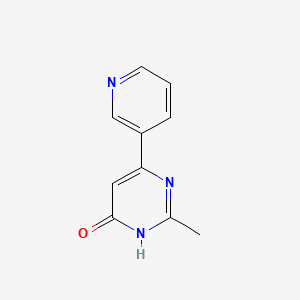
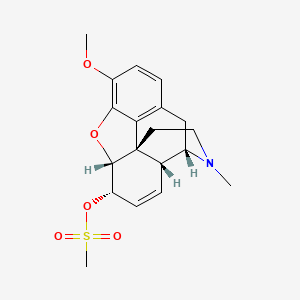
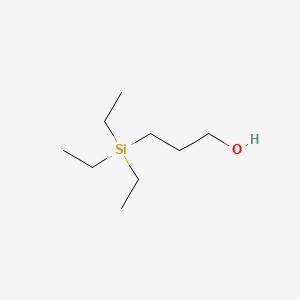
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
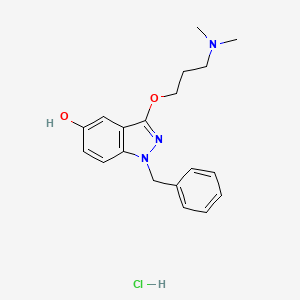

![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
